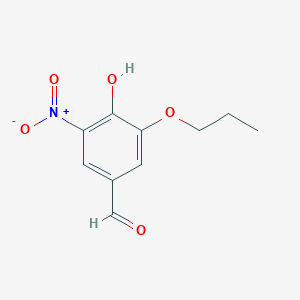

4-Hydroxy-3-nitro-5-propoxybenzaldehyde

CAS No.: 871085-51-7

Cat. No.: VC2840319

Molecular Formula: C10H11NO5

Molecular Weight: 225.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 871085-51-7 |

|---|---|

| Molecular Formula | C10H11NO5 |

| Molecular Weight | 225.2 g/mol |

| IUPAC Name | 4-hydroxy-3-nitro-5-propoxybenzaldehyde |

| Standard InChI | InChI=1S/C10H11NO5/c1-2-3-16-9-5-7(6-12)4-8(10(9)13)11(14)15/h4-6,13H,2-3H2,1H3 |

| Standard InChI Key | XOTMRYLMVFWNPI-UHFFFAOYSA-N |

| SMILES | CCCOC1=CC(=CC(=C1O)[N+](=O)[O-])C=O |

| Canonical SMILES | CCCOC1=CC(=CC(=C1O)[N+](=O)[O-])C=O |

Introduction

4-Hydroxy-3-nitro-5-propoxybenzaldehyde is a chemical compound with the molecular formula C10H11NO5 and a molecular weight of approximately 225.20 g/mol . It is identified by the CAS number 871085-51-7. This compound is used primarily in laboratory settings for the synthesis of various chemical compounds .

Hazards and Safety

4-Hydroxy-3-nitro-5-propoxybenzaldehyde poses several hazards, as outlined in its Safety Data Sheet (SDS) . Key hazards include:

-

Skin and Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A) .

-

Respiratory Irritation: May cause respiratory tract irritation (Category 3) .

Precautions include wearing protective gloves, clothing, eye protection, and face protection. In case of exposure, first aid measures involve moving the affected person to fresh air, washing off skin contact with soap and water, and rinsing eyes thoroughly with water .

Synthesis and Applications

The synthesis of 4-hydroxy-3-nitro-5-propoxybenzaldehyde typically involves multi-step organic reactions. It is used as an intermediate in the synthesis of more complex compounds, such as pharmaceuticals or other organic materials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume